Array ( [bid] => 2917265 ) Buy 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride | 37483-67-3

2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride

Catalog No.
S3205691
CAS No.
37483-67-3
M.F
C10H14ClNO
M. Wt
199.68
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochlo...

CAS Number

37483-67-3

Product Name

2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride

IUPAC Name

2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride

Molecular Formula

C10H14ClNO

Molecular Weight

199.68

InChI

InChI=1S/C10H13NO.ClH/c11-9-5-3-7-12-10-6-2-1-4-8(9)10;/h1-2,4,6,9H,3,5,7,11H2;1H

InChI Key

ZUIXPTOKLAIUMT-UHFFFAOYSA-N

SMILES

C1CC(C2=CC=CC=C2OC1)N.Cl

solubility

not available
  • Analogue studies: THBOX hydrochloride belongs to the class of benzoxepin compounds. Some benzoxepines have been explored for their potential medicinal properties, including anxiolytic (anti-anxiety) and antidepressant effects []. Research on THBOX hydrochloride could involve investigating it as an analogue of these existing compounds, potentially leading to the discovery of new therapeutic agents.
  • Ligand design: The structure of THBOX hydrochloride contains a nitrogen atom with a free amine group. This functional group can potentially bind to other molecules. Research could explore THBOX hydrochloride as a ligand (binding molecule) for enzymes or receptors, which could be useful in studying biological processes or developing new drugs.

2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride is a chemical compound characterized by its molecular formula C10H14ClNOC_{10}H_{14}ClNO and a molecular weight of 199.68 g/mol. This compound features a bicyclic structure that includes a benzo[b]oxepine moiety, making it unique among similar compounds. The hydrochloride form enhances its solubility in water, which is beneficial for various applications in scientific research and industry.

  • Oxidation: The compound can be oxidized to produce oxides or ketones.
  • Reduction: It can undergo reduction to yield amines or alcohols.
  • Substitution: The amine group can be replaced through nucleophilic substitution reactions with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are typical oxidizing agents used.
  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) serve as reducing agents.
  • Substitution: Alkyl halides or acyl chlorides are commonly employed under basic or acidic conditions.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Research indicates that 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride exhibits biological activity that may be relevant for therapeutic applications. It has been studied for its potential roles in enzyme inhibition and activation, impacting various biochemical pathways. Its unique structure allows for interactions with specific molecular targets, which may facilitate its use in drug development and other biomedical applications.

The synthesis of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride typically involves cyclization reactions of appropriate precursors. A common synthetic route includes:

  • Cyclization of Substituted Phenols: This involves reacting a substituted phenol with an amine in the presence of a cyclizing agent.
  • Purification Steps: Post-synthesis purification may involve recrystallization or chromatography to achieve the desired purity and yield.

Industrial production methods mirror these laboratory techniques but are optimized for larger scales and higher efficiency .

2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride finds extensive use across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: Utilized as a probe in biochemical assays to study enzyme activities and protein interactions.
  • Medicine: Investigated for its potential therapeutic effects and role as a precursor in drug development.
  • Industry: Employed in the development of new materials and chemical processes .

Studies on the interactions of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride with biological targets have shown promising results. It may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The specific interactions are context-dependent and require further investigation to fully elucidate its mechanism of action.

Several compounds share structural similarities with 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaMolecular WeightUnique Features
2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amineC10H14ClNOC_{10}H_{14}ClNO199.68 g/molBicyclic structure with amine functionality
(S)-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amineC10H13NC_{10}H_{13}N163.22 g/molChiral center; lacks chloride
2,3,4,5-Tetrahydrobenzo[b]oxepin-5-olC10H12OC_{10}H_{12}O164.20 g/molHydroxy group instead of amine

The unique bicyclic structure and the presence of an amine group in 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride distinguish it from these similar compounds. Its hydrochloride form enhances solubility and potential bioactivity compared to its analogs .

Dates

Last modified: 08-18-2023

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